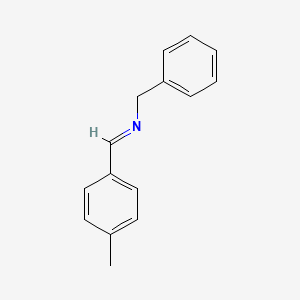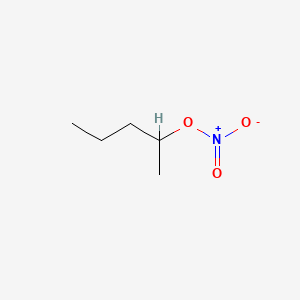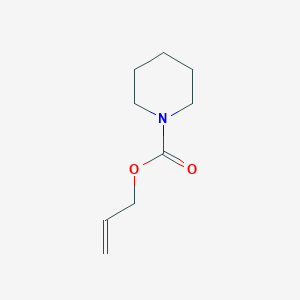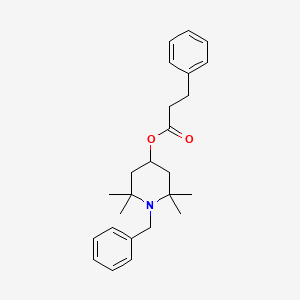![molecular formula C17H12N2O2 B14700814 3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile CAS No. 24722-20-1](/img/structure/B14700814.png)
3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile is an organic compound characterized by a complex structure that includes a nitrophenyl group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the buta-1,3-dienyl intermediate: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the diene.
Introduction of the nitrophenyl group: This step often involves a nitration reaction, where a nitro group is introduced to the phenyl ring.
Coupling with benzonitrile: The final step involves coupling the nitrophenyl-buta-1,3-diene with benzonitrile under specific conditions, such as using a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitrophenyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Conditions for substitution reactions often involve strong acids or bases, depending on the desired substituent.
Major Products
Oxidation: Products may include nitro derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which 3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, altering their activity. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-nitrophenyl derivatives: Compounds with similar nitrophenyl groups but different substituents on the benzene ring.
Benzonitrile derivatives: Compounds with the benzonitrile moiety but different substituents on the phenyl ring.
Uniqueness
3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile is unique due to its specific combination of a nitrophenyl group and a buta-1,3-dienyl linkage, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new materials and potential therapeutic agents.
Properties
CAS No. |
24722-20-1 |
|---|---|
Molecular Formula |
C17H12N2O2 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile |
InChI |
InChI=1S/C17H12N2O2/c18-13-16-7-3-6-15(12-16)5-2-1-4-14-8-10-17(11-9-14)19(20)21/h1-12H/b4-1-,5-2+ |
InChI Key |
NPMVJOZBBLNXLA-AGRHYVPTSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C#N)/C=C/C=C\C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)C=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






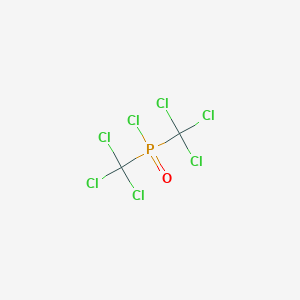

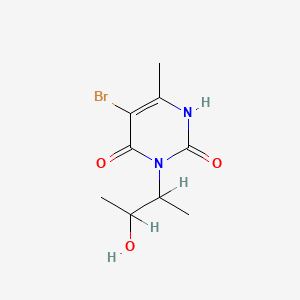
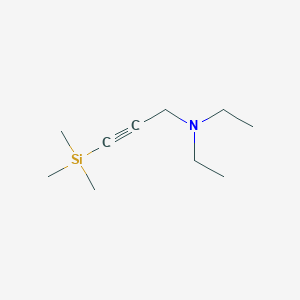
![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-2,5,9-trimethyl-](/img/structure/B14700774.png)
